Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-
Overview
Description
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Mechanism of Action
The mechanism of action of hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- involves the inhibition of specific enzymes involved in cell proliferation. Specifically, hydrazine has been found to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is essential for the synthesis of polyamines. Polyamines are important for cell growth and proliferation, and inhibition of ODC can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- has been found to exhibit a range of biochemical and physiological effects. Studies have shown that hydrazine can decrease the levels of polyamines in cells, which can lead to a decrease in cell proliferation. Additionally, hydrazine has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- in lab experiments is its potential as a cancer treatment. Studies have shown that hydrazine can inhibit the growth of cancer cells, making it a promising candidate for further research. Additionally, hydrazine has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
However, there are also limitations to using hydrazine in lab experiments. One of the main limitations is its potential toxicity. Hydrazine has been found to be toxic at high concentrations, and care must be taken when handling this compound. Additionally, hydrazine may have off-target effects, which could lead to unintended consequences in lab experiments.
Future Directions
There are several future directions for research on hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-. One potential direction is to further explore its potential as a cancer treatment. Studies have shown that hydrazine can inhibit the growth of cancer cells, but more research is needed to determine its efficacy and potential side effects.
Another potential direction is to explore the anti-inflammatory properties of hydrazine. Studies have shown that hydrazine has anti-inflammatory properties, but more research is needed to determine its potential as a treatment for inflammatory diseases such as arthritis.
Finally, future research could focus on developing new compounds based on hydrazine. By modifying the structure of hydrazine, researchers may be able to develop compounds with improved efficacy and reduced toxicity.
Conclusion:
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- is a promising compound for scientific research. Its potential applications in cancer research and anti-inflammatory treatments make it a valuable candidate for further study. However, care must be taken when handling this compound due to its potential toxicity. Future research could focus on exploring its potential as a cancer treatment, as well as developing new compounds based on its structure.
Scientific Research Applications
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that hydrazine can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, hydrazine has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
N'-(2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5-4-6(10-13-5)7(12)9-8-2-3-11/h4,8,11H,2-3H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATLUVZBHLRIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219400 | |
Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69352-55-2 | |
Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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